3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine
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Overview
Description
The compound identified as “PMID20855207C25” is a synthetic organic molecule designed as an analogue in a medicinal chemistry study to identify novel inhibitors of Aurora kinase . This compound is selective for Aurora A and Aurora B kinases over other tested kinase proteins . It has shown promising results in inhibiting xenograft tumor growth and has good oral availability in model species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in the original research publications .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
“PMID20855207C25” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and include controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
“PMID20855207C25” has several scientific research applications, including:
Chemistry: Used as a chemical probe to study kinase activity and inhibition.
Biology: Employed in cellular assays to investigate the role of Aurora kinases in cell division and cancer.
Medicine: Potential therapeutic agent for treating cancers by inhibiting Aurora kinases, which are involved in cell proliferation.
Industry: Utilized in the development of new drugs targeting kinase-related pathways.
Mechanism of Action
The mechanism of action of “PMID20855207C25” involves the inhibition of Aurora A and Aurora B kinases. These kinases play a crucial role in cell division by regulating chromosome alignment and segregation. By inhibiting these kinases, the compound disrupts the normal cell cycle, leading to cell death in rapidly dividing cancer cells . The molecular targets include the active sites of Aurora kinases, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
VX-680: Another Aurora kinase inhibitor with similar properties but different structural features.
PHA-739358: A potent inhibitor of Aurora kinases with a different chemical scaffold.
MLN8237: Selective for Aurora A kinase and used in clinical trials for cancer treatment.
Uniqueness
“PMID20855207C25” is unique due to its selectivity for both Aurora A and Aurora B kinases, whereas some similar compounds may only target one of these kinases. Additionally, it has shown good oral availability and efficacy in preclinical models, making it a promising candidate for further development .
Properties
Molecular Formula |
C21H26N8OS |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
3-[(1R)-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine |
InChI |
InChI=1S/C21H26N8OS/c1-12-9-29-18(16-6-23-24-7-16)8-22-21(29)20(25-12)26-19-5-17(27-31-19)15(4)28-10-13(2)30-14(3)11-28/h5-9,13-15H,10-11H2,1-4H3,(H,23,24)(H,25,26)/t13-,14+,15-/m1/s1 |
InChI Key |
QBWKPGNFQQJGFY-QLFBSQMISA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)[C@H](C)C2=NSC(=C2)NC3=NC(=CN4C3=NC=C4C5=CNN=C5)C |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C2=NSC(=C2)NC3=NC(=CN4C3=NC=C4C5=CNN=C5)C |
Origin of Product |
United States |
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